3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

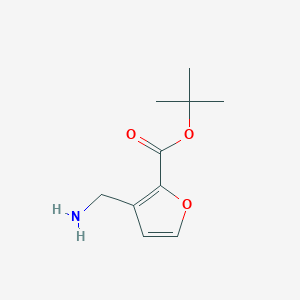

The compound “3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains several functional groups including a triazole ring, a thiadiazole ring, and two phenyl rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized from the reaction of equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1H-indene-1,3(2H)-dione in ethanol containing a few drops of piperidine as a catalyst under reflux .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The crystal structure of a similar compound has been reported, providing some insight into the possible structure of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. A similar compound has been reported to react with phenacylbromides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. A similar compound has been reported to have a melting point of 35-37 °C .Scientific Research Applications

Antimicrobial Activities

A significant application of compounds structurally related to 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine is in the field of antimicrobial research. Studies have synthesized various derivatives that exhibit promising antimicrobial activities. For instance, derivatives integrated with benzofuran and pyrazole moieties have been synthesized and shown to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). Similarly, other studies have synthesized novel analogs with pyrazole and thiadiazole components, which were found to possess antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Reddy, Rao, Kumar, & Nagaraj, 2010).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine have been extensively explored. These compounds are synthesized through various chemical reactions, such as cyclocondensation, and characterized using techniques like NMR, IR, and mass spectroscopy to establish their structures. This research not only expands the chemical knowledge base but also lays the groundwork for further biological and pharmacological studies (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

Another promising area of application is the investigation of antiproliferative and antimicrobial properties. Studies have designed and synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. These findings suggest potential applications in cancer therapy and infection control (Gür et al., 2020).

Biological Activity Prediction

The combination of thiadiazole and 1,2,4-triazole heterocycles in molecules has been explored for their potential biological activities. Research in this area aims to optimize synthesis processes and study the properties of the resulting compounds, with computer-assisted predictions indicating promising directions for further biological activity studies. This approach helps in identifying new compounds with potential therapeutic applications (Hotsulia & Fedotov, 2019).

properties

IUPAC Name |

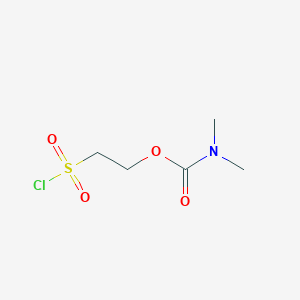

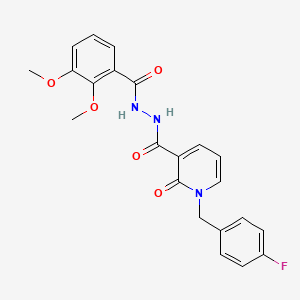

N-(3-fluorophenyl)-3-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-32-19-7-2-4-15(10-19)12-25-21(30)14-33-23-28-27-20-9-8-16(13-29(20)23)22(31)26-18-6-3-5-17(24)11-18/h2-11,13H,12,14H2,1H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHCUDVZKSVMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)

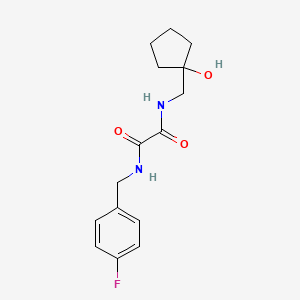

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

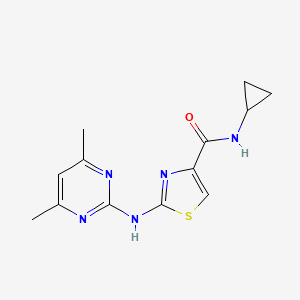

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

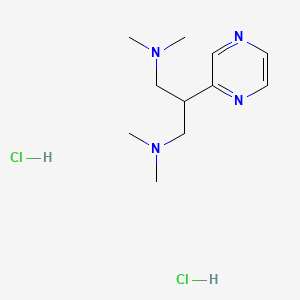

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)